6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile
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Overview
Description
6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile is a chemical compound with the empirical formula C11H10ClNO4. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile typically involves the reaction of 6-chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine with propionitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
- 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
Uniqueness
Compared to similar compounds, 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile exhibits unique properties due to the presence of the propionitrile group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-2-3-9-10(6-8)16-7-11(15)14(9)5-1-4-13/h2-3,6H,1,5,7H2 |
InChI Key |
YQNYBLJSYUPIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CCC#N |
Origin of Product |
United States |
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